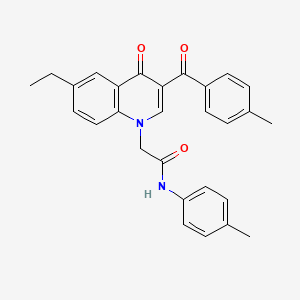

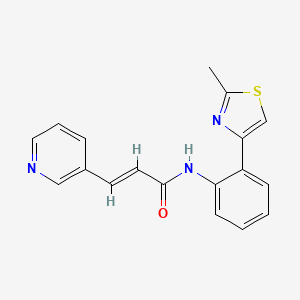

![molecular formula C6H9ClO3S B2507655 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride CAS No. 1858670-45-7](/img/structure/B2507655.png)

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is a useful research compound. Its molecular formula is C6H9ClO3S and its molecular weight is 196.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is a compound that has garnered interest in the field of organic chemistry for its potential in chemical synthesis and catalysis. The compound is related to trifluoromethanesulfonyl chloride (CF3SO2Cl), which has been extensively studied for its applications in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is particularly notable for its role in electrophilic chlorination, which is crucial for enantioselective chlorination reactions. These reactions are pivotal in creating molecules with specific three-dimensional orientations, a key aspect of drug development and synthesis of complex organic molecules (Hélène Chachignon, H. Guyon, D. Cahard, 2017).

Environmental Chemistry and Oxidation Processes

In the context of environmental chemistry, compounds similar to this compound have been investigated for their role in advanced oxidation processes (AOPs). These processes are critical for the degradation of persistent organic pollutants in water. For example, chloride ions, a potential degradation product or related species, can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals play a significant role in the conversion of organic substrates, highlighting the importance of such compounds in environmental remediation efforts (D. Oyekunle, Jiayi Cai, E. Gendy, Zhuqi Chen, 2021).

Flame Retardancy and Material Science

The structural motifs related to this compound have found applications in the development of materials with enhanced flame retardancy. Compounds such as hexachlorocyclotriphosphazene show promise due to their ability to act as effective flame retardants. These compounds are characterized by their low toxicity and reduced smoke production, making them suitable for use in a variety of materials, including textiles and building materials. Such advancements underscore the potential for utilizing chemical compounds to improve safety and performance in material science (Siti Nur Khalidah Usri, Z. Jamain, M. Makmud, 2021).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

The primary targets of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride are currently unknown. This compound is a unique bicyclic structure , and its potential targets could be diverse depending on the context of its use

Mode of Action

The exact mode of action of 3-Oxabicyclo[31Given its chemical structure, it may interact with its targets through covalent bonding, given the presence of the sulfonyl chloride group . This group is highly reactive and can form covalent bonds with various biological molecules, potentially altering their function.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its unique structure and potential reactivity suggest that it could have diverse effects on cellular function, depending on its targets and the context of its use .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other biological molecules. For instance, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.

Propriétés

IUPAC Name |

3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3S/c7-11(8,9)3-6-4-1-10-2-5(4)6/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGRGXCWAAQQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2CS(=O)(=O)Cl)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)